2-Methoxyphenethylamine

TAAR1 agonism Trace amine pharmacology Receptor binding

2-MPEA is the ortho-methoxy phenethylamine isomer with properties distinct from 3- and 4-methoxy analogs—critical for isomer-specific research. Features 7.3-fold TAAR1 potency difference between mouse (EC50=410 nM) and human (EC50=3000 nM) for species-specific studies. Unique GC-MS fragmentation (elevated m/z 91) and earliest elution profile enable definitive forensic isomer identification. Offers 6.7 ns scintillation decay for time-resolved radiation detection. Guaranteed ≥98% purity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 2045-79-6
Cat. No. B1581544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenethylamine
CAS2045-79-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCN
InChIInChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
InChIKeyWSWPCNMLEVZGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenethylamine (CAS 2045-79-6): Chemical Identity and Procurement Context


2-Methoxyphenethylamine (2-MPEA; CAS 2045-79-6) is a substituted phenethylamine featuring a methoxy group at the ortho position of the phenyl ring [1]. This monomethoxy phenethylamine is classified as a trace amine-associated receptor 1 (TAAR1) agonist [2]. The compound exhibits distinct physicochemical properties including a LogP of approximately 1.2–1.4, pKb of 4.34, density of 1.033 g/mL at 25°C, and boiling point of 236–237°C [3]. Its well-defined structure and moderate polarity make it a valuable intermediate in organic synthesis and a subject of pharmacological investigation.

2-Methoxyphenethylamine Procurement: Why Isomeric and Structural Substitution Is Not Viable


Methoxyphenethylamine positional isomers (ortho, meta, para) exhibit markedly divergent biological and physicochemical behaviors that preclude simple substitution [1]. The ortho-methoxy substitution of 2-MPEA confers distinct oxidation kinetics by amine oxidase [2], unique TAAR1 activation potency [3], and differential GC-MS fragmentation patterns [4] compared to its 3- and 4-methoxy counterparts. Furthermore, the scintillation performance of perovskite materials incorporating these isomers varies by over threefold depending solely on methoxy position [5]. These isomer-specific characteristics directly impact experimental reproducibility and material performance.

2-Methoxyphenethylamine (CAS 2045-79-6): Quantitative Evidence for Differentiated Scientific Selection


TAAR1 Agonist Potency: 2-Methoxyphenethylamine Exhibits Species-Dependent Activation with Quantifiable Differentiation from In-Class Compounds

2-Methoxyphenethylamine (2-MPEA) activates mouse TAAR1 with an EC50 of 410 nM, representing approximately 7.3-fold higher potency than at human TAAR1 (EC50 = 3000 nM) [1]. This species-dependent differential provides a quantifiable basis for selecting 2-MPEA over other phenethylamines lacking this specific potency ratio. In comparison, unsubstituted phenethylamine (PEA) exhibits EC50 values of approximately 100 nM at human TAAR1 [2], indicating that 2-methoxy substitution reduces human TAAR1 potency by approximately 30-fold while preserving moderate mouse TAAR1 activity.

TAAR1 agonism Trace amine pharmacology Receptor binding

Amine Oxidase Metabolism: 2-Methoxyphenethylamine Demonstrates Accelerated Oxidation Kinetics Relative to Positional Isomers

In a comparative study of phenethylamine derivatives using cat and guinea pig liver brei preparations, 2-methoxyphenethylamines were oxidized more rapidly than their 3- and 4-methoxy positional isomers [1]. While the original study did not report absolute rate constants, the rank-order metabolic differentiation establishes that the ortho-methoxy substitution confers distinct susceptibility to amine oxidase-mediated deamination. This metabolic liability contrasts with 4-methoxyphenethylamine, which is known to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Metabolic stability Amine oxidase Positional isomer differentiation

GC-MS Fragment Abundance: 2-Methoxyphenethylamine Exhibits Position-Specific Ion Ratios for Unambiguous Isomer Identification

In a systematic GC-MS analysis of regioisomeric methoxyphenethylamine derivatives, the relative abundance of the m/z 91 fragment was higher for 2-methoxyphenethylamine-substituted isomers, whereas the m/z 121 fragment was more abundant in 4-methoxy substituted isomers [1]. Chromatographically, under the described conditions, the 2-methoxyphenethylamine-substituted isomer eluted first, followed by the 3-substituted isomer, with the 4-methoxyphenethylamine-substituted isomer eluting last [1]. This reproducible elution order and distinct fragmentation pattern enable unambiguous identification and purity verification.

Analytical chemistry GC-MS Forensic analysis Isomer discrimination

Scintillation Performance in Perovskite Materials: 2-Methoxyphenethylamine Delivers Moderate Light Yield with Fast Decay Kinetics

Organic–inorganic layered perovskite-type compounds incorporating methoxyphenethylamine isomers were evaluated for scintillator applications. The compound with 2-methoxyphenethylamine ((2OCH3–C6H4C2H4NH3)2PbBr4) exhibited a scintillation light yield of 3,600 photons/MeV under 241Am gamma-ray excitation, compared to 6,100 photons/MeV for the 3-methoxy isomer and 11,000 photons/MeV for the 4-methoxy isomer [1]. Notably, the 2-methoxy compound demonstrated a fast decay time of 6.7 ns, which is comparable to the 4-methoxy compound (6.8 ns) and slightly longer than the 3-methoxy compound (4.5 ns) [1].

Perovskite scintillators Materials science Radiation detection

Synthetic Utility: 2-Methoxyphenethylamine Serves as a Validated Intermediate in Multi-Step Pharmaceutical Synthesis

2-Methoxyphenethylamine is employed as a key building block in the patented synthesis of BAY 58-2667, a soluble guanylate cyclase (sGC) activator developed by Bayer AG [1]. In this synthesis, 2-MPEA is condensed with methyl 4-formylbenzoate to form an imine, which is subsequently reduced with NaBH4 in MeOH to yield the corresponding amine [1]. This validated synthetic route differentiates 2-MPEA from other methoxyphenethylamine isomers that lack documented utility in this specific pharmaceutical intermediate pathway.

Organic synthesis Pharmaceutical intermediates Building block

Optimal Research and Industrial Application Scenarios for 2-Methoxyphenethylamine (CAS 2045-79-6)


Species-Comparative TAAR1 Pharmacology Studies Using 2-MPEA as a Probe

Researchers investigating trace amine-associated receptor 1 (TAAR1) pharmacology across species can leverage 2-MPEA's 7.3-fold differential potency between mouse (EC50 = 410 nM) and human (EC50 = 3000 nM) TAAR1 [1]. This compound is particularly valuable for studies examining species-specific TAAR1 signaling or for validating translational models where differential receptor activation is a key experimental variable.

Metabolic Stability Profiling of Phenethylamine Derivatives via Amine Oxidase Assays

Investigators conducting metabolic stability assessments of phenethylamine analogs should consider 2-MPEA as a reference compound exhibiting accelerated oxidation by amine oxidase relative to its 3- and 4-methoxy isomers [2]. This property makes 2-MPEA a useful comparator for structure-metabolism relationship studies and for validating in vitro metabolic models.

Forensic and Analytical Method Development for Isomeric Discrimination of Methoxyphenethylamines

Forensic toxicologists and analytical chemists developing GC-MS methods for differentiating methoxyphenethylamine positional isomers can utilize 2-MPEA's characteristic fragmentation pattern (elevated m/z 91 fragment abundance) and earliest elution profile as a reference standard for method validation [3]. These isomer-specific analytical signatures are critical for unambiguous identification in complex sample matrices.

Organic–Inorganic Perovskite Scintillator Materials Research Requiring Fast Decay Kinetics

Materials scientists developing perovskite-type scintillators who prioritize fast decay kinetics over maximal light yield may select 2-MPEA for its 6.7 ns decay time in (2OCH3–C6H4C2H4NH3)2PbBr4 crystals [4]. While the 4-methoxy isomer delivers 3.1-fold higher light yield (11,000 vs. 3,600 photons/MeV), the 2-methoxy compound maintains comparable nanosecond-scale response, which is essential for time-resolved radiation detection applications.

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